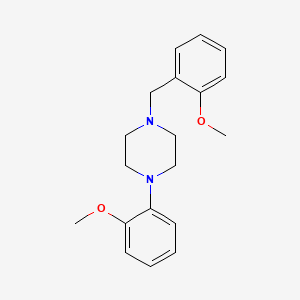
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine, also known as DF-MDBU, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. DF-MDBU belongs to the class of compounds known as monoamine oxidase inhibitors (MAOIs), which are known to have antidepressant and anxiolytic effects.
Mecanismo De Acción
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine acts as a reversible inhibitor of MAO-A and MAO-B, binding to the active site of the enzyme and preventing the breakdown of neurotransmitters. It has been shown to have a higher affinity for MAO-B than MAO-A, making it a selective inhibitor of this enzyme. This selectivity is important, as inhibition of MAO-A can lead to potentially dangerous interactions with certain foods and medications.
Biochemical and Physiological Effects:
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, leading to improved mood and cognitive function. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine has several advantages for use in lab experiments. It is a potent and selective inhibitor of MAO-B, making it useful for studying the role of this enzyme in various neurological disorders. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to its use. N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine can be toxic at high doses, and its effects on other enzymes and neurotransmitters in the brain are not well understood.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to protect dopaminergic neurons in animal models. Another area of interest is its potential use in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), to enhance their antidepressant effects. Further research is also needed to better understand the biochemical and physiological effects of N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine, as well as its potential toxicity and side effects.
Métodos De Síntesis
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine can be synthesized through a multistep process involving the reaction of benzylamine with 2,6-difluorobenzaldehyde, followed by reduction with sodium borohydride and subsequent methylation with methyl iodide. The final product can be obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine has been studied for its potential applications in the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease. It has been shown to be a potent inhibitor of both MAO-A and MAO-B, which are enzymes responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of these enzymes, N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine can increase the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
Propiedades
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-N-methyl-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N/c1-18(10-12-6-3-2-4-7-12)11-13-14(16)8-5-9-15(13)17/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSWPTDMULHOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5887075.png)
![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B5887080.png)

![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5887103.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5887104.png)
![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)

![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)




![N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5887171.png)